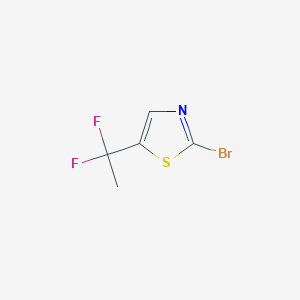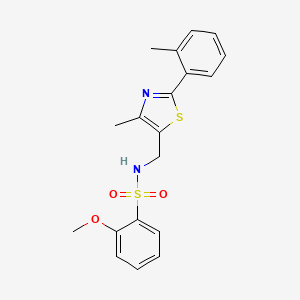
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines, which play a key role in the immune system. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown potential in cancer research, particularly in the inhibition of the WNT/β-catenin pathway . This pathway regulates numerous cellular functions, and its dysregulation is linked to the development of various cancers. The compound has been studied for its ability to selectively inhibit the binding of Dishevelled 1 (DVL1) protein, which plays a significant role in this pathway .
Drug Resistance and Novel Therapies
The compound’s role in overcoming drug resistance in cancer therapies is under investigation. By targeting specific pathways or proteins that contribute to drug resistance, this compound could be part of novel therapeutic strategies to enhance the efficacy of existing cancer treatments .
Reactive Oxygen Species (ROS) Production
In cancer cells, the compound has been observed to cause a high level of ROS production . ROS are chemically reactive molecules containing oxygen, which, in high amounts, can induce cell death. This property could be harnessed to selectively kill cancer cells while sparing healthy cells.
Molecular Biology Research
The compound’s ability to interact with proteins through the PDZ domain suggests its utility in molecular biology research. It can be used to study protein-protein interactions, which are crucial in understanding cellular processes and developing targeted therapies .
Biochemical Studies
Researchers can use this compound in biochemical studies to explore the function of the Na+/H+ exchanger 3 regulating factor 1 (NHERF1) . NHERF1 is known to bind to Frizzled receptors, which are involved in the WNT/β-catenin signaling pathway.
Chemical Biology
In chemical biology, the compound can serve as a tool to dissect complex biological systems. Its selective inhibition properties make it a valuable molecule for probing specific cellular pathways and understanding their roles in health and disease .
Computational Drug Design
The compound’s structure and activity data can be used in computational drug design to model interactions with biological targets. This can accelerate the discovery of new drugs by predicting which modifications could enhance the compound’s efficacy or reduce its side effects.
These applications demonstrate the compound’s versatility in scientific research, offering multiple avenues for exploration and potential therapeutic development.
Eigenschaften
IUPAC Name |
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-9(2)6-10(5-8)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMJEPDHPQPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)
![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)



![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)

![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)



![4-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2899009.png)
![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)
